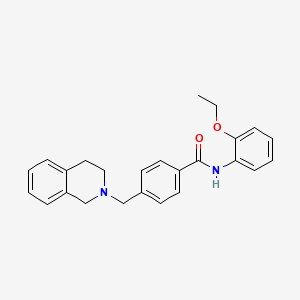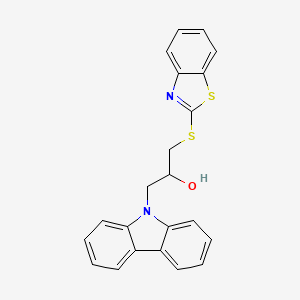![molecular formula C24H23ClN2OS B4930350 1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B4930350.png)
1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the family of piperazine derivatives. TFMPP has been widely used in scientific research as a tool to study the effects of serotonin receptors in the brain. The compound has also been investigated for its potential therapeutic applications in various neurological disorders.
作用机制
1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine acts as a partial agonist of the 5-HT1B and 5-HT2C receptors. The compound binds to these receptors and activates them, leading to an increase in the release of serotonin in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep. The activation of these receptors by this compound leads to an increase in serotonin release, which in turn leads to changes in mood, appetite, and other physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. The compound has been found to increase the release of serotonin in the brain, leading to changes in mood, appetite, and sleep. This compound has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and anxiety. Additionally, this compound has been found to have anxiogenic effects, leading to increased anxiety and panic in some individuals.
实验室实验的优点和局限性
1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine has several advantages as a tool for scientific research. The compound is a potent agonist of the 5-HT1B and 5-HT2C receptors, making it a useful tool for investigating the role of these receptors in various neurological and psychiatric disorders. This compound is also relatively easy to synthesize and is readily available. However, there are also some limitations to the use of this compound in lab experiments. The compound has been found to have anxiogenic effects, which can make it difficult to interpret the results of experiments that involve anxiety or stress. Additionally, this compound has a relatively short half-life, which can make it difficult to maintain a stable concentration of the compound in experiments.
未来方向
For the study of 1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine include investigating the role of the compound in the regulation of appetite and weight and exploring its potential therapeutic applications in various neurological and psychiatric disorders.
合成方法
1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine can be synthesized by the reaction of piperazine with 4-chlorobenzyl chloride and phenylthioacetic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified by recrystallization to obtain pure this compound.
科学研究应用
1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine has been extensively used in scientific research to study the effects of serotonin receptors in the brain. The compound is a potent agonist of the 5-HT1B and 5-HT2C receptors, which are known to play a crucial role in the regulation of mood, anxiety, and appetite. This compound has been used to investigate the role of these receptors in various psychiatric and neurological disorders, including depression, anxiety, and eating disorders.
属性
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-phenyl-2-phenylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2OS/c25-20-11-13-21(14-12-20)26-15-17-27(18-16-26)24(28)23(19-7-3-1-4-8-19)29-22-9-5-2-6-10-22/h1-14,23H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDFCTXLTILJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B4930296.png)
![[(2S*,4R*,5R*)-4-{[(1-acetyl-4-piperidinyl)amino]methyl}-5-(4-chlorophenyl)-1-ethyl-2-methyl-2-pyrrolidinyl]methanol](/img/structure/B4930302.png)
![4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4930317.png)
![5-[(5-bromo-2-furyl)methylene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4930318.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4930331.png)
![1-[2-(4-bromophenyl)-2-oxoethyl]-3-cyanopyridinium bromide](/img/structure/B4930342.png)
![methyl 4-{3-chloro-4-[(2-cyanobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4930361.png)


![N-(4-{2-[(4,8-dimethyl-2-quinolinyl)thio]acetyl}phenyl)acetamide](/img/structure/B4930373.png)

